![molecular formula C7H7F3N2O B1399527 2-Amino-6-(trifluoromethyl)pyridine-3-methanol CAS No. 890302-66-6](/img/structure/B1399527.png)
2-Amino-6-(trifluoromethyl)pyridine-3-methanol
Overview
Description
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a substrate used in a one-pot synthesis of the corresponding 7-aza-indole . It is also involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Molecular Structure Analysis
The molecular formula of “2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is C6H5F3N2 . Its molecular weight is 162.11 . The SMILES string representation is Nc1cccc(n1)C(F)(F)F .Physical And Chemical Properties Analysis
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a solid at 20 degrees Celsius . It has a melting point range of 85.0 to 89.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Agrochemicals Synthesis
2-Amino-6-(trifluoromethyl)pyridine-3-methanol: is a key intermediate in the synthesis of various agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are primarily used for the protection of crops from pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives are incorporated into active ingredients. This compound’s derivatives have been used in several pharmaceutical products that have received market approval, and many more are undergoing clinical trials . The TFMP moiety’s presence is crucial due to its impact on the biological activities and physical properties of the compounds .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, indicating its significance in animal health .
Organic Synthesis Intermediates
This compound serves as an intermediate for the synthesis of various organic compounds. Its derivatives are in high demand, especially for synthesizing crop-protection products . The development of novel methods for synthesizing these intermediates is a significant area of research.
Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors
2-Amino-6-(trifluoromethyl)pyridine-3-methanol: is involved in the synthesis of inhibitors for human 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a role in steroid hormone metabolism, and inhibitors can be useful for treating various metabolic disorders.
Development of Novel Pesticides and Insecticides
The trifluoromethylpyridine moiety is a common functional group in many pesticides and insecticides. Derivatives of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol are valuable for developing new types of pesticides and insecticides to enhance therapeutic activity .
Safety and Hazards
“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to immediately call a poison center or doctor .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the respiratory system .
Mode of Action
It’s known that the compound is used as a substrate in the synthesis of the corresponding 7-aza-indole .
Pharmacokinetics
The compound is known to be sparingly soluble in methanol , which may influence its bioavailability.
properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQSKFWEGPKVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)pyridine-3-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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